molecular formula C16H18N4O B2980669 (2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2189498-86-8

(2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No. B2980669
CAS RN: 2189498-86-8
M. Wt: 282.347
InChI Key: XURNCOFREFSECI-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used for the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

Scientific Research Applications

Antimicrobial and Anticancer Agents

Compounds featuring pyrazole derivatives, pyrimidinone analogues, and related structures have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been shown to exhibit significant antimicrobial and anticancer activity, surpassing that of reference drugs like doxorubicin in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antitubercular Activities

Synthesis efforts have also focused on creating pyrimidine-azetidinone analogues with promising in vitro antimicrobial and antituberculosis activity. These compounds are synthesized through the condensation of aromatic amines with N-phenylacetamide, followed by reactions leading to the final azetidinone analogues. Such compounds have shown activity against bacterial and fungal strains and mycobacterium tuberculosis, offering a pathway for designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Chemical Synthesis and Mechanistic Studies

Research into the synthesis and reaction mechanisms of compounds containing azetidinone moieties has yielded new approaches to potentially bioactive compounds. For example, the reaction of 3-(Dimethylamino)-2H-azirines with 2,3-Pyridinedicarboximide has led to the formation of regioisomeric tricyclic adducts, providing new synthetic routes to compounds with herbicidal activity (Obrech et al., 1988).

properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-4-5-14(12(2)8-11)15(21)20-9-13(10-20)19-16-17-6-3-7-18-16/h3-8,13H,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURNCOFREFSECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

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